molecular formula C15H23N3O3 B7580498 Tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate

Tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate

Cat. No.: B7580498
M. Wt: 293.36 g/mol
InChI Key: IQZIUFPWZRAOEK-UHFFFAOYSA-N
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Description

Tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a morpholinomethyl group, and a pyridin-2-ylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate typically involves the reaction of pyridine derivatives with tert-butyl chloroformate and morpholine. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring or the carbamate moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used as a probe or ligand in studies involving enzyme inhibition, receptor binding, or other biochemical assays. Its structural features make it a useful tool for investigating molecular interactions and mechanisms.

Medicine: In medicine, this compound may have potential as a therapeutic agent. Its carbamate moiety suggests possible applications as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in the treatment of conditions like Alzheimer’s disease.

Industry: In industry, this compound can be used in the development of new materials, coatings, or polymers. Its chemical stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate involves its interaction with specific molecular targets. For example, as a potential enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The morpholinomethyl group may enhance binding affinity and specificity, while the pyridin-2-ylcarbamate moiety may contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

    Tert-butyl 6-(aminomethyl)pyridin-2-ylcarbamate: Similar structure but with an aminomethyl group instead of a morpholinomethyl group.

    Tert-butyl 6-(hydroxymethyl)pyridin-2-ylcarbamate: Similar structure but with a hydroxymethyl group instead of a morpholinomethyl group.

    Tert-butyl 6-(methyl)pyridin-2-ylcarbamate: Similar structure but with a methyl group instead of a morpholinomethyl group.

Uniqueness: Tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate is unique due to the presence of the morpholinomethyl group, which may confer distinct chemical and biological properties. This group can enhance solubility, binding affinity, and specificity, making the compound particularly useful in certain applications.

Properties

IUPAC Name

tert-butyl N-[6-(morpholin-4-ylmethyl)pyridin-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)17-13-6-4-5-12(16-13)11-18-7-9-20-10-8-18/h4-6H,7-11H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZIUFPWZRAOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of {6-[(tert-butoxycarbonyl)amino]pyridin-2-yl}methyl methanesulfonate (160 mg, 0.52 mmol) in acetonitrile (2.5 mL) was added morpholine (90 mg, 1.0 mmol) and potassium carbonate (214 mg, 1.55 mmol) at room temperature. After 16 hours, the reaction mixture was quenched with aqueous saturated sodium bicarbonate, partially concentrated under reduced pressure, and diluted with ethyl acetate. The organic layer was separated, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl [6-(morpholin-4-ylmethyl)pyridin-2-yl]carbamate that was used without further purification. MS ESI calc'd for C15H24N3O3 [M+H]+ 294. found 294.
Name
{6-[(tert-butoxycarbonyl)amino]pyridin-2-yl}methyl methanesulfonate
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
214 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

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